

3-Bromobenzylamine hydrochloride chemical structure and CAS number

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Compound of Interest

Compound Name: *3-Bromobenzylamine hydrochloride*

Cat. No.: *B1271924*

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An In-depth Technical Guide to 3-Bromobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Bromobenzylamine hydrochloride**, a key building block in synthetic organic chemistry and drug discovery. It details the compound's chemical structure, physicochemical properties, a representative synthetic protocol, and its application in the development of targeted therapeutics.

Core Compound Information

Chemical Structure:

 Chemical structure of 3-Bromobenzylamine hydrochloride

Figure 1: Chemical structure of **3-Bromobenzylamine hydrochloride**.

3-Bromobenzylamine hydrochloride is an organic salt consisting of a benzylamine core substituted with a bromine atom at the meta position of the benzene ring. The amine group is protonated to form the hydrochloride salt, which enhances the compound's stability and solubility in aqueous media.

CAS Number: 39959-54-1

Physicochemical and Spectroscopic Data

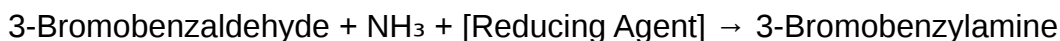
The quantitative properties of **3-Bromobenzylamine hydrochloride** are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₉ BrClN	
Molecular Weight	222.51 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	218-221 °C (lit.)	
Solubility	Soluble in water and polar organic solvents.	
Hygroscopicity	Hygroscopic	
¹ H NMR (DMSO-d ₆)	See publicly available spectra for peak assignments.	[1]
¹³ C NMR	See publicly available spectra for peak assignments.	

Synthetic Protocol: Reductive Amination

A common and efficient method for the synthesis of 3-Bromobenzylamine is the reductive amination of 3-bromobenzaldehyde. The following protocol is a representative procedure.

Reaction Scheme:



Materials:

- 3-Bromobenzaldehyde
- Ammonia source (e.g., ammonia in methanol, ammonium acetate)
- Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
- Anhydrous solvent (e.g., methanol, dichloromethane)
- Hydrochloric acid (for salt formation)
- Standard laboratory glassware and purification apparatus

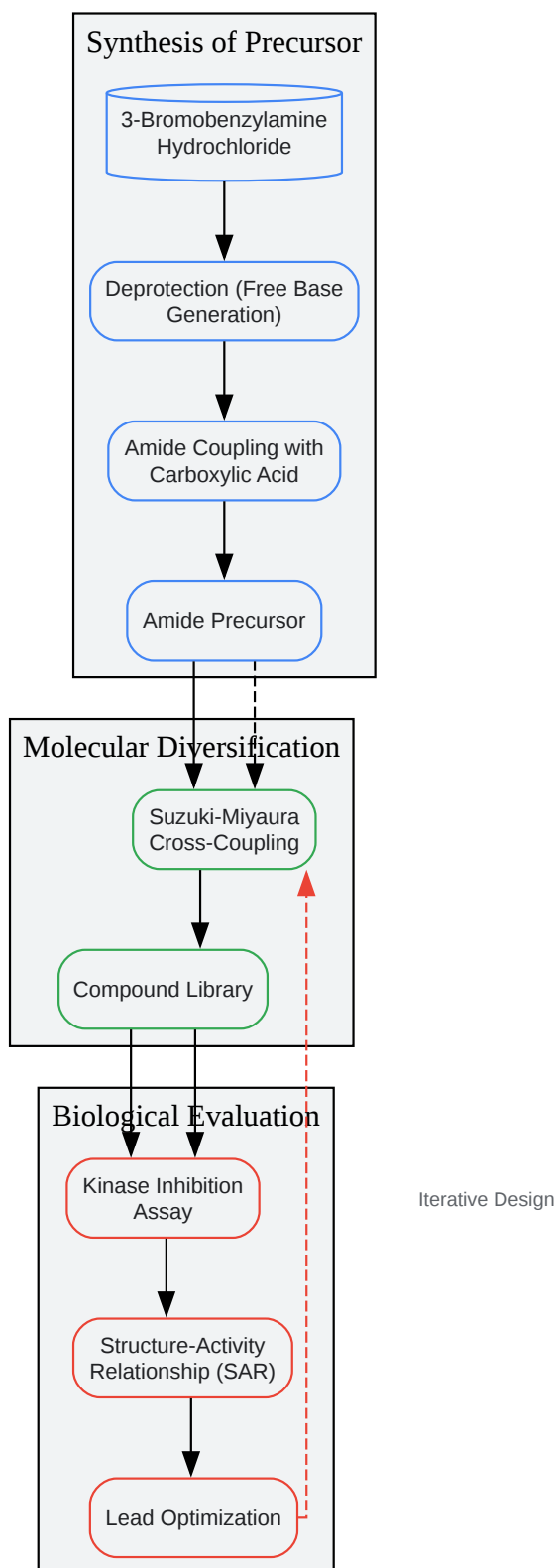
Experimental Procedure:

- **Imine Formation:** Dissolve 3-bromobenzaldehyde (1 equivalent) in an anhydrous solvent such as methanol. Add the ammonia source (e.g., a 7N solution of ammonia in methanol, 1.5-2 equivalents) to the solution at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
- **Reduction:** Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
- **Work-up:** Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- **Salt Formation:** Filter the solution and concentrate under reduced pressure to obtain the crude 3-bromobenzylamine free base. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.
- **Purification:** The precipitated **3-Bromobenzylamine hydrochloride** is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield the final product.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

Brominated aromatic compounds are valuable scaffolds in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The bromine atom serves as a versatile handle for introducing various chemical moieties through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core structure to optimize the potency and selectivity of the inhibitor. **3-Bromobenzylamine hydrochloride** can be utilized as a foundational piece in the construction of more complex molecules targeting kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

The following diagram illustrates a logical workflow for the utilization of **3-Bromobenzylamine hydrochloride** in a drug discovery program aimed at developing novel kinase inhibitors.



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Figure 2: Workflow for Kinase Inhibitor Development. This diagram outlines the process from the initial precursor synthesis using **3-Bromobenzylamine hydrochloride**, through molecular diversification via cross-coupling reactions to generate a compound library, and finally to biological screening and lead optimization.

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References

- 1. rsc.org [rsc.org]
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